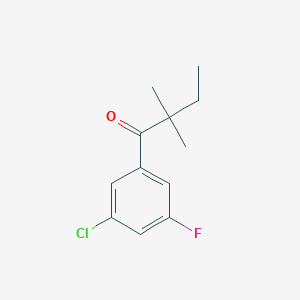

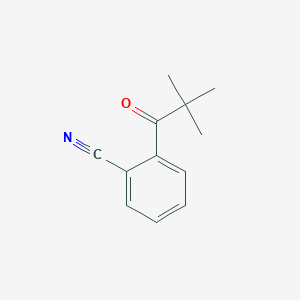

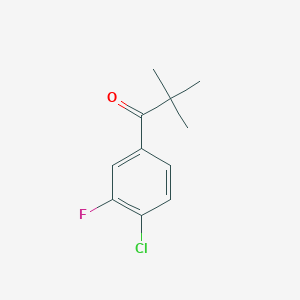

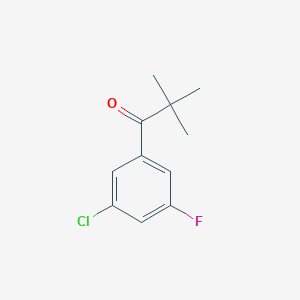

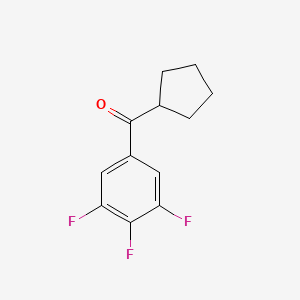

Cyclopentyl 3,4,5-trifluorophenyl ketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of trifluoromethylated cyclopentadienes, fulvenes, and norbornenes from divinyl ketones is described using 3-CF3-1,4-dien-3-ols as synthons, which are prepared by the regiospecific 1,2-addition of the Ruppert–Prakash reagent (TMSCF3) to divinyl ketones . This method could potentially be adapted for the synthesis of cyclopentyl 3,4,5-trifluorophenyl ketone by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt has been analyzed in the crystal state, solution, and gas phase, revealing a highly delocalized double U-enol(ate) form . This study provides valuable information on the structural characteristics of fluorinated ketones, which could be relevant to the molecular structure analysis of cyclopentyl 3,4,5-trifluorophenyl ketone.

Chemical Reactions Analysis

Several papers discuss the chemical reactions of ketones that could be analogous to those of cyclopentyl 3,4,5-trifluorophenyl ketone. For instance, the formal [3 + 2] cycloaddition of cyclopropyl ketones and alkenes via Ti-catalyzed radical redox relay is reported, forming polysubstituted cyclopentane derivatives . Additionally, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones is described . These reactions could potentially be applied to cyclopentyl 3,4,5-trifluorophenyl ketone to synthesize various derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentyl 3,4,5-trifluorophenyl ketone can be inferred from related compounds. For example, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines suggests that similar ketones can undergo nucleophilic cyclization to form pyrroles . The copper-catalyzed ring-opening trifluoromethylation of substituted cyclopropanols to form β-trifluoromethyl ketones indicates that cyclopentyl 3,4,5-trifluorophenyl ketone may also undergo similar transformations .

科学研究应用

Catalytic Applications

Unlocking Catalytic Potential with Microwave Irradiation : The catalytic activity of tris(3,4,5-trifluorophenyl)borane has been explored in hydroboration reactions, showing effectiveness under microwave irradiation for hydroborating alkenes and alkynes in good yields (Carden et al., 2019).

Synthetic Chemistry

Novel Solvent/Catalyst System for Acetalization : Cyclopentyl methyl ether, forming a positive azeotrope with water, has been employed successfully as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes, representing an environmentally friendly approach to acetalization of aldehydes or ketones (Azzena et al., 2015).

Enzymatic Reactions

Enzymatic Cyclopentyl[b]indole Formation in Scytonemin Biosynthesis : The enzyme ScyC catalyzes the cyclization and decarboxylation of beta-ketoacid to generate ketone, crucial for assembling the cyclopentyl[b]indole structure of scytonemin, a cyanobacterial sunscreen (Balskus & Walsh, 2009).

Photocatalysis

[3+2] Cycloadditions by Visible Light Photocatalysis : A method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins has been reported, generating highly substituted cyclopentane ring systems through photocatalysis (Lu, Shen & Yoon, 2011).

安全和危害

属性

IUPAC Name |

cyclopentyl-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-9-5-8(6-10(14)11(9)15)12(16)7-3-1-2-4-7/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXPUDXFIZXSBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642584 |

Source

|

| Record name | Cyclopentyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 3,4,5-trifluorophenyl ketone | |

CAS RN |

898792-02-4 |

Source

|

| Record name | Cyclopentyl(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。